molecular formula C27H28N4O B2531754 N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide CAS No. 1440753-53-6

N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide

Cat. No. B2531754
CAS RN: 1440753-53-6
M. Wt: 424.548
InChI Key: OKUGNQKQWKEWJI-UHFFFAOYSA-N
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Description

The compound "N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as piperidine and benzyl groups, which are common in medicinal chemistry due to their biological activities. For instance, paper describes the synthesis of N-substituted derivatives of acetamide with a piperidin-4-yl moiety, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired N-substituted acetamide derivatives . Similarly, the synthesis of the compound of interest would likely involve a series of steps including the formation of the benzimidazole core, followed by the introduction of the piperidine and benzyl groups through appropriate intermediates and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral data such as 1H-NMR, IR, and mass spectrometry . These techniques would also be applicable to determine the structure of "this compound," confirming the presence of functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of weak bases and polar aprotic solvents to facilitate the reaction of intermediates with different N-aralkyl/aryl substituted bromoacetamides . The reactivity of the compound of interest would be influenced by the presence of the benzimidazole and piperidine moieties, which could affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their acidity constants (pKa), have been determined using UV spectroscopic studies . These properties are crucial for understanding the compound's behavior in biological systems. The pKa values indicate the degree of ionization at physiological pH, which can influence the compound's solubility, absorption, distribution, and excretion.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on similar compounds often focuses on their pharmacokinetics and metabolism in the human body. For example, studies on benznidazole, a trypanosomicide, have investigated its single-dose pharmacokinetics in healthy volunteers, revealing fairly rapid absorption and elimination half-lives ranging from 10.5 to 13.6 hours, suggesting a one-compartment model for the drug's kinetics (Raaflaub & Ziegler, 1979). Similarly, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied, showing elimination mainly via feces and identifying several metabolites, indicating extensive metabolism (Renzulli et al., 2011).

Therapeutic Applications

Compounds like sertaconazole have been studied for their antifungal activity in treating conditions such as Pityriasis versicolor, showing high efficacy and safety in clinical trials (Nasarre et al., 1992). This highlights the potential for similar compounds to be developed into therapeutic agents targeting specific diseases.

Imaging Applications

The use of benzamide derivatives in imaging, such as sigma receptor scintigraphy for visualizing primary breast tumors in humans, underscores the diagnostic potential of these compounds. A study demonstrated that N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide accumulates in breast tumors, suggesting its utility in noninvasive assessments of tumor proliferation (Caveliers et al., 2002).

Safety and Pharmacodynamics

Investigations into the safety, tolerability, pharmacokinetics, and pharmacodynamics of novel compounds, such as E3024, a DPP-IV inhibitor, in healthy volunteers highlight the importance of understanding the effects of these compounds in human subjects. This includes determining the maximum tolerated doses and potential adverse events, which are crucial for drug development processes (Takeuchi et al., 2013).

properties

IUPAC Name

N-benzyl-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c32-27(29-19-20-9-3-1-4-10-20)25(21-15-17-28-18-16-21)31-24-14-8-7-13-23(24)30-26(31)22-11-5-2-6-12-22/h1-14,21,25,28H,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGNQKQWKEWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)NCC2=CC=CC=C2)N3C4=CC=CC=C4N=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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